2-(5-Methyl-1,3-benzothiazol-2-yl)ethan-1-amine
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Overview
Description
2-(5-Methyl-1,3-benzothiazol-2-yl)ethan-1-amine is a heterocyclic compound that features a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3-benzothiazol-2-yl)ethan-1-amine can be achieved through several methods:
Cyclization of 2-aminothiophenols: This method involves the cyclization of 2-aminothiophenols with aldehydes or ketones under acidic or basic conditions.
Microwave Irradiation: This method uses microwave irradiation to accelerate the reaction between 2-aminothiophenol and 5-methyl-2-formylbenzoic acid, resulting in higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3-benzothiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(5-Methyl-1,3-benzothiazol-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studying enzyme inhibition and protein-ligand interactions, making it valuable in biochemical research.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable benzothiazole ring system.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,3-benzothiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzothiazol-5-amine: Similar structure but lacks the ethanamine group.
6-Ethoxy-1,3-benzothiazole-2-amine: Contains an ethoxy group instead of a methyl group.
2-Methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol: Contains a methoxy group and an imino linkage.
Uniqueness
2-(5-Methyl-1,3-benzothiazol-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(5-methyl-1,3-benzothiazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-7-2-3-9-8(6-7)12-10(13-9)4-5-11/h2-3,6H,4-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDHRTHLDZZVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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